molecular formula C21H19FN4O3S B2835543 N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251661-45-6

N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2835543
CAS No.: 1251661-45-6
M. Wt: 426.47
InChI Key: CAPZMVVSJQAPQW-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core with a sulfonamide group at position 4. Key structural features include:

  • 3-methyl substitution on the triazolo ring.
  • N-(4-fluorophenyl) and N-(3-methoxyphenyl)methyl groups on the sulfonamide nitrogen.

These substituents influence physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-15-23-24-21-11-10-20(14-25(15)21)30(27,28)26(18-8-6-17(22)7-9-18)13-16-4-3-5-19(12-16)29-2/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPZMVVSJQAPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Gaps

  • SAR Insights : The 3-methoxybenzyl group may enhance selectivity for eukaryotic vs. prokaryotic targets compared to 4-methoxy or chlorophenyl analogs .
  • Synthetic Challenges : Introducing the 3-methoxybenzyl group (meta-substitution) likely requires tailored coupling reagents, as seen in .

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